molecular formula C20H22FN3O3 B2676140 3-fluoro-4-methoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide CAS No. 1797296-17-3

3-fluoro-4-methoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide

Cat. No. B2676140
M. Wt: 371.412
InChI Key: QSECFTACYSAFFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-4-methoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound, also known as PF-06447475, belongs to the class of benzamide derivatives and is known to exhibit potent and selective activity against a specific type of enzyme called fatty acid amide hydrolase (FAAH).

Scientific Research Applications

Molecular Imaging Probes

Benzamide derivatives, such as 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, have been employed as selective serotonin 1A (5-HT(1A)) molecular imaging probes. These compounds are used in conjunction with positron emission tomography (PET) for quantifying 5-HT(1A) receptor densities in the living brains of patients with Alzheimer's disease, subjects with mild cognitive impairment, and controls. This research highlights the potential of benzamide derivatives in neuroimaging and the study of neurological disorders (Kepe et al., 2006).

Imaging Sigma-2 Receptor Status in Tumors

Fluorine-containing benzamide analogs have been synthesized and evaluated for PET imaging of the sigma-2 receptor status of solid tumors. These compounds, radiolabeled with fluorine-18, demonstrated high tumor uptake and acceptable tumor/normal tissue ratios in biodistribution studies, suggesting their applicability in oncology research for tumor imaging and diagnosis (Tu et al., 2007).

Synthesis of Fluorinated Heterocycles

Research on the synthesis of fluorinated heterocycles through rhodium(III)-catalyzed C-H activation of arenes/alkenes and coupling with 2,2-difluorovinyl tosylate showcases the versatility of benzamide derivatives as intermediates in creating fluorinated compounds. These fluorinated heterocycles are significant in pharmaceutical and agrochemical industries, demonstrating the chemical utility of benzamide derivatives in the development of new materials and drugs (Wu et al., 2017).

Antitumor Activity

Some benzamide derivatives, such as MS-27-275, have been investigated for their ability to inhibit histone deacetylase (HDA), showing marked in vivo antitumor activity against human tumors. These compounds cause hyperacetylation of nuclear histones in various tumor cell lines and induce changes in cell cycle distribution, suggesting their potential as novel chemotherapeutic agents (Saito et al., 1999).

Modulation of Metabotropic Glutamate-5 Receptor

Benzamide derivatives have been explored for their role in modulating the metabotropic glutamate-5 receptor, highlighting their potential in addressing neurological conditions and contributing to our understanding of glutamate receptor function (de Paulis et al., 2006).

properties

IUPAC Name

3-fluoro-4-methoxy-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O3/c1-27-18-5-4-15(11-17(18)21)19(25)23-12-14-6-9-24(10-7-14)20(26)16-3-2-8-22-13-16/h2-5,8,11,13-14H,6-7,9-10,12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSECFTACYSAFFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2CCN(CC2)C(=O)C3=CN=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-4-methoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide

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